molecular formula C15H20O3 B14196152 tert-Butyl 4-butanoylbenzoate CAS No. 917567-36-3

tert-Butyl 4-butanoylbenzoate

Cat. No.: B14196152
CAS No.: 917567-36-3
M. Wt: 248.32 g/mol
InChI Key: NFQAGWVHTHQTHI-UHFFFAOYSA-N
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Description

tert-Butyl 4-butanoylbenzoate: is an organic compound with the molecular formula C15H22O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group and a butanoyl group is attached to the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method to prepare tert-butyl 4-butanoylbenzoate is through the esterification of 4-butanoylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Transesterification: Another method involves the transesterification of methyl 4-butanoylbenzoate with tert-butyl alcohol in the presence of a base catalyst like sodium methoxide. This reaction is usually performed at elevated temperatures to drive the equilibrium towards the formation of the desired ester.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-butanoylbenzoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation. These reactions typically require strong acids or halogens as reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and bromine (Br2) for bromination.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfo, or halo derivatives of this compound.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of esterification and transesterification reactions.

Biology:

  • Investigated for its potential biological activity and interactions with enzymes and proteins.

Medicine:

  • Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the formulation of certain types of polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 4-butanoylbenzoate involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes and proteins, altering their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    tert-Butyl benzoate: Similar structure but lacks the butanoyl group.

    Methyl 4-butanoylbenzoate: Similar structure but has a methyl group instead of a tert-butyl group.

    tert-Butyl 4-methylbenzoate: Similar structure but has a methyl group on the benzene ring instead of a butanoyl group.

Uniqueness: tert-Butyl 4-butanoylbenzoate is unique due to the presence of both the tert-butyl and butanoyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

917567-36-3

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl 4-butanoylbenzoate

InChI

InChI=1S/C15H20O3/c1-5-6-13(16)11-7-9-12(10-8-11)14(17)18-15(2,3)4/h7-10H,5-6H2,1-4H3

InChI Key

NFQAGWVHTHQTHI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C

Origin of Product

United States

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